molecular formula C31H30N2O4 B2358868 2-(2-((R)-(3,5-Dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)-N-((S)-(2,4-dimethylphenyl)(phenyl)methyl)acetamide

2-(2-((R)-(3,5-Dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)-N-((S)-(2,4-dimethylphenyl)(phenyl)methyl)acetamide

Cat. No.: B2358868
M. Wt: 494.6 g/mol
InChI Key: DIURRJOJDQOMFC-CONSDPRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TMP780 is a chemical compound known as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt). This receptor is a tractable drug target for the treatment of cutaneous inflammatory disorders. TMP780 exhibits an inhibitory concentration (IC50) of 13 nanomolar, making it a potent compound in its class .

Scientific Research Applications

TMP780 has a wide range of scientific research applications, including:

    Chemistry: TMP780 is used as a research tool to study the retinoic acid receptor-related orphan receptor gamma t and its role in various chemical processes.

    Biology: The compound is used to investigate the biological pathways involving the retinoic acid receptor-related orphan receptor gamma t and its impact on cellular functions.

    Medicine: TMP780 is being studied for its potential therapeutic applications in treating cutaneous inflammatory disorders and other diseases related to the retinoic acid receptor-related orphan receptor gamma t.

    Industry: TMP780 is used in the development of new drugs and therapeutic agents targeting the retinoic acid receptor-related orphan receptor gamma t.

Mechanism of Action

The mechanism of action would depend on the specific biological or pharmacological activity of the compound. Benzofuran derivatives have been shown to exhibit a variety of activities, including antimicrobial, anticancer, anti-HIV, and anticonvulsant activities .

Future Directions

Benzofuran derivatives are a focus of ongoing research due to their wide range of biological activities . Future research may explore new synthetic routes to this compound, investigate its biological activities, and optimize its properties for potential therapeutic applications.

Preparation Methods

The preparation of TMP780 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that involve the formation of its core structure, followed by functional group modifications to achieve the desired activity. The industrial production methods for TMP780 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

TMP780 undergoes various types of chemical reactions, including:

    Oxidation: TMP780 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: TMP780 can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Comparison with Similar Compounds

TMP780 is unique in its high potency as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t. Similar compounds include:

Properties

IUPAC Name

2-[2-[(R)-(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(S)-(2,4-dimethylphenyl)-phenylmethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O4/c1-18-10-12-25(19(2)14-18)30(23-8-6-5-7-9-23)32-28(34)16-22-11-13-26-24(15-22)17-27(36-26)31(35)29-20(3)33-37-21(29)4/h5-15,17,30-31,35H,16H2,1-4H3,(H,32,34)/t30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIURRJOJDQOMFC-CONSDPRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)C(C5=C(ON=C5C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)[C@@H](C5=C(ON=C5C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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